Rebaudioside F is a naturally occurring diterpene glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. [, , , ] It belongs to a class of compounds known as steviol glycosides, which are recognized for their intensely sweet taste. [] Rebaudioside F is specifically classified as an ent-kaurane diterpene glycoside due to its structural similarity to the kaurane diterpene skeleton. []
Currently, the primary method for obtaining Rebaudioside F is extraction and purification from Stevia rebaudiana plant material. [, , ] While chemical synthesis of steviol glycosides is theoretically possible, the complexity of their structures makes it a challenging and commercially less viable option compared to extraction from natural sources.
Research on the chemical reactions of Rebaudioside F focuses primarily on its hydrolysis. [, ] Two main types of hydrolysis have been studied:
1. Acid Hydrolysis: This involves treating Rebaudioside F with strong acids like sulfuric acid (H2SO4) or hydrochloric acid (HCl). [] Acid hydrolysis cleaves the glycosidic bonds, releasing the individual sugar residues and the aglycone steviol. This method helps identify the types and number of sugars present in the glycoside.
2. Enzymatic Hydrolysis: This method employs specific enzymes, such as pectinase, to selectively cleave the glycosidic bonds. [] Enzymatic hydrolysis offers more control over the hydrolysis process, potentially allowing for the isolation of specific glycosidic intermediates.
To further confirm the identity and configuration of the sugar units released during hydrolysis, researchers employ derivatization techniques. A common approach is to react the sugar residues with reagents like L-cysteine methyl ester and O-tolyl isothiocyanate to form thiocarbamoyl-thiazolidine carboxylate derivatives. [] These derivatives are then analyzed using chromatographic methods, comparing their retention times to those of standard sugars for confirmation.
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